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molecular formula C17H15NO2 B8536657 7-(Benzylamino)-4-methyl-2H-1-benzopyran-2-one CAS No. 29639-32-5

7-(Benzylamino)-4-methyl-2H-1-benzopyran-2-one

Cat. No. B8536657
M. Wt: 265.31 g/mol
InChI Key: OOAXQONWKWNFSK-UHFFFAOYSA-N
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Patent
US04200753

Procedure details

7-Benzylamino-4-methylcoumarin was synthesized from 3-benzylaminophenol and ethyl acetoacetate by the usual Peckmann reaction (anhydrous zinc chloride, absolute ethanol). Recrystallization from ethanol gave flat needles, m.p. 174.5°-175.5° C. The fluorescence maximum in water was 455 nm (excited 355 nm), in 10-2N HCl 458 nm. 1H nmr (60 MHz, CDCl3), δ2.36 (s, 3H, C--CH3), 4.45 (d, 2H, --CH2NH--, J=~5.5 Hz, collapses to a singlet when D2O added), 4.7-5 (1H, NH), 6.03 (s, 1H, H3), 6.57 (d, 1H H8), 6.63 (dd, 1H, H6, J56 =~9 Hz, J68 =~2 Hz), 7.45 (s, 5H, C6H5), 7.45 (d, 1H, H5, J56 =~9 Hz).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
catalyst
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16](OCC)(=[O:21])[CH2:17][C:18]([CH3:20])=O.C(O)C>O.Cl.[Cl-].[Zn+2].[Cl-]>[CH2:1]([NH:8][C:9]1[CH:10]=[C:11]2[C:12]([C:18]([CH3:20])=[CH:17][C:16](=[O:21])[O:15]2)=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gave flat needles, m.p. 174.5°-175.5° C

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=CC=C2C(=CC(OC2=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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